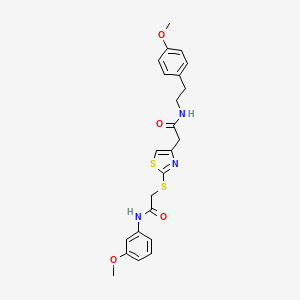
1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. They are known for their various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate diazonium salt with a 1,3-diketone or a 1,3-keto ester to form the pyrazole ring .Molecular Structure Analysis
The molecule contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. Additionally, it has dichlorophenyl and perfluoropropan-2-yl groups attached to it .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the chloro group or electrophilic aromatic substitution reactions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the perfluoropropan-2-yl group could make it more lipophilic, while the dichlorophenyl group could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, focusing on its molecular structure and properties. For example, the research by Liu et al. (2013) investigated its crystal structure and reaction mechanism with unsaturated carbonyl compounds (Chuanxiang Liu et al., 2013).
Antimicrobial and Antioxidant Activities
- Compounds similar to 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole have shown antimicrobial and antioxidant activities. A study by Chennapragada and Palagummi (2018) found that certain derivatives displayed strong antimicrobial and antioxidant activity (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Potential Anti-Cancer Applications
- Research into derivatives of 1H-pyrazole, like the compound , has explored their potential as anti-cancer agents. For instance, Bhat et al. (2016) synthesized derivatives that exhibited moderate to excellent anti-cancer activities on breast cancer cell lines (Manjunatha Bhat et al., 2016).
Physicochemical Studies
- Studies have also focused on the physicochemical aspects of similar compounds. For example, Nimbalkar (2012) conducted a study on dichloro pyrazoles, assessing their interaction with various elements and their stability constants (S. Nimbalkar, 2012).
Fluorescent Dyes and pH Sensing
- The compound's derivatives have been used in the synthesis of fluorescent dyes, showing potential in sensing acidic environments, as shown by Wrona-Piotrowicz et al. (2022) (Anna Wrona-Piotrowicz et al., 2022).
Antimicrobial Activity of Schiff Bases
- The compound's derivatives have been used to synthesize Schiff bases with significant antimicrobial activities, as investigated by Hamed et al. (2020) (A. Hamed et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F7IN2/c13-7-1-5(10(15,11(16,17)18)12(19,20)21)2-8(14)9(7)24-4-6(22)3-23-24/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESRNZFDSUOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C=N2)I)Cl)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)
![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)
![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)
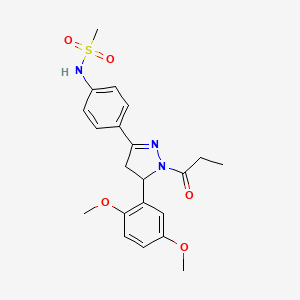
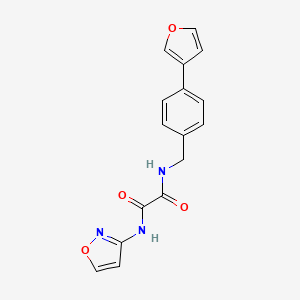
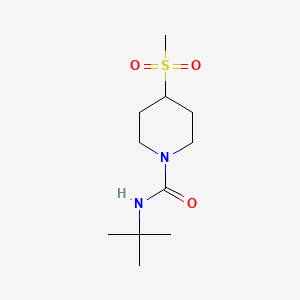
![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)

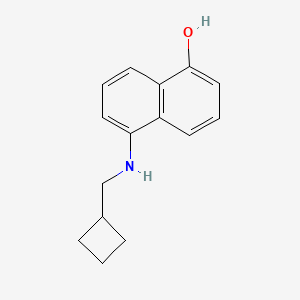

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
